molecular formula C18H28N2O6 B2807292 Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate CAS No. 883671-44-1

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate

Cat. No.: B2807292
CAS No.: 883671-44-1
M. Wt: 368.43
InChI Key: JBYSGHJIJDVULA-UHFFFAOYSA-N
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Description

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate is an aromatic dicarbamate derivative featuring a central methylene-bridged phenyl ring substituted with isobutoxy (at position 3) and methoxy (at position 4) groups.

Properties

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-6-24-17(21)19-16(20-18(22)25-7-2)13-8-9-14(23-5)15(10-13)26-11-12(3)4/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSGHJIJDVULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OCC(C)C)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate typically involves the reaction of 3-isobutoxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and isobutoxy groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with modified functional groups

Scientific Research Applications

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl (5-Methoxypyridine-3,4-diyl)bis(methylene)dicarbamate

  • Structure : Pyridine core (vs. benzene in the target compound) with methoxy substituents at positions 3 and 4, linked to tert-butyl carbamates .
  • Molecular Weight : 367.44 g/mol (vs. higher/lower for the target compound depending on substituents).
  • Key Differences :
    • Core Heterocycle : Pyridine’s nitrogen atom introduces electron-withdrawing effects, altering reactivity compared to the electron-rich benzene ring in the target compound.
    • Substituents : Lack of isobutoxy group reduces steric bulk compared to the target compound.
    • Carbamate Groups : tert-butyl esters may enhance hydrolytic stability but reduce solubility in polar solvents compared to ethyl groups .

Dimethyl (Methylenebis(4,1-phenylene))dicarbamate

  • Structure : Two phenyl groups linked by a methylene bridge, with dimethyl carbamates .
  • Key Differences: Substituents: No alkoxy groups (e.g., isobutoxy/methoxy), leading to simpler electronic profiles. Spectroscopy: $ ^1H $-NMR aromatic protons resonate at 7.41–7.14 ppm (d6-DMSO), whereas the target compound’s isobutoxy group may upfield-shift adjacent protons due to electron-donating effects .
  • Applications : Used as a model for polyurethane (PUR) adhesives, indicating relevance in polymer chemistry .

Hexamethylene Dicarbamate

  • Structure : Aliphatic dicarbamate derived from hexanediamine, lacking aromaticity .
  • Key Differences: Flexibility: Aliphatic backbone increases conformational flexibility vs. the rigid aromatic core of the target compound.

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Carbamate Groups Molecular Weight (g/mol) Key Applications
Diethyl ((3-Isobutoxy-4-methoxyphenyl)methylene)dicarbamate Benzene 3-Isobutoxy, 4-Methoxy Diethyl Data Unavailable Pharmaceuticals (inferred)
tert-Butyl (5-Methoxypyridine-3,4-diyl)bis(methylene)dicarbamate Pyridine 3,4-Methoxy tert-Butyl 367.44 Research chemicals
Dimethyl (Methylenebis(4,1-phenylene))dicarbamate Benzene None Dimethyl Data Unavailable Polymer models
Hexamethylene Dicarbamate Aliphatic None Diethyl Data Unavailable Polyurethanes, coatings

Research Findings and Implications

  • Synthetic Challenges : Aromatic dicarbamates like the target compound may require specialized catalysts (e.g., for introducing isobutoxy groups) compared to aliphatic analogs, which are synthesized via straightforward carbonylation .
  • Spectroscopic Signatures : Substituents such as isobutoxy groups can significantly alter NMR and IR profiles compared to simpler analogs, aiding structural elucidation .
  • Stability and Reactivity : Ethyl carbamates balance solubility and stability, whereas tert-butyl groups enhance stability at the cost of polarity .

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